molecular formula C19H22N2O3S B2981350 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 898439-31-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2981350
CAS No.: 898439-31-1
M. Wt: 358.46
InChI Key: WKEPUNYMODWCNR-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated for antimicrobial properties. Compounds displaying significant activity against Gram-positive bacteria were identified, highlighting the potential of such derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Radioprotective Agents

The synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives has been reported, with some compounds showing interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, suggesting a new avenue for anticancer and radioprotective research (Arzneimittel-Forschung (Drug Research), 2008).

Alzheimer’s Disease Treatment

Hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This indicates their potential for treatment of Alzheimer’s disease, showcasing dual binding sites that could block AChE-induced β-amyloid aggregation, pointing towards a disease-modifying effect (Molecules, 2020).

Antiprotozoal Agents

Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antiprotozoal activities, displaying promising results against Trypanosoma cruzi. The lead compound in a short-term in vivo model indicated the potential of these derivatives as antiprotozoal agents, highlighting the therapeutic scope beyond traditional antimicrobial activity (International journal of antimicrobial agents, 2017).

Mechanism of Action

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating cell proliferation, differentiation, and survival.

Mode of Action

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function.

Biochemical Pathways

The compound’s action primarily affects the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and induction of cell death.

Result of Action

The molecular and cellular effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide’s action include the inhibition of cell proliferation and potential induction of cell death . These effects could make the compound a candidate for antineoplastic activity.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPUNYMODWCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.